{3-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid
Description
{3-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic piperidine derivative characterized by a piperidin-1-yl-acetic acid backbone substituted with an acetyl-methyl-amino group at the 3-position. This compound is primarily utilized in medicinal chemistry and drug discovery as a versatile intermediate for designing ligands targeting G protein-coupled receptors (GPCRs) or enzymes, owing to its structural flexibility and ability to modulate physicochemical properties . The acetyl-methyl-amino moiety enhances lipophilicity and metabolic stability, while the acetic acid group provides polarity, balancing bioavailability .
Structure
3D Structure
Properties
IUPAC Name |
2-[3-[[acetyl(methyl)amino]methyl]piperidin-1-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-9(14)12(2)6-10-4-3-5-13(7-10)8-11(15)16/h10H,3-8H2,1-2H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONUQQOBKWAIGGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)CC1CCCN(C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701203886 | |
| Record name | 1-Piperidineacetic acid, 3-[(acetylmethylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353982-05-4 | |
| Record name | 1-Piperidineacetic acid, 3-[(acetylmethylamino)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353982-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperidineacetic acid, 3-[(acetylmethylamino)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701203886 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
{3-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a piperidine derivative characterized by its unique structural features, including an acetyl-methyl-amino group and an acetic acid moiety. This compound's potential biological activity has garnered interest in medicinal chemistry due to the piperidine ring's common presence in various pharmacologically active molecules. This article reviews the biological activity of this compound, focusing on its interactions, potential therapeutic applications, and structure-activity relationships (SAR).
Structural Characteristics
The compound's structure includes:
- Piperidine Ring : A six-membered nitrogen-containing heterocycle that facilitates interactions with biological targets.
- Acetyl-Methyl-Amino Group : This functional group may enhance solubility and influence the molecule's interaction with enzymes and receptors.
- Acetic Acid Moiety : Contributes to the compound's overall polarity and potential bioactivity.
Biological Activity
The biological activity of this compound is not extensively documented; however, insights can be drawn from related compounds. Potential activities include:
- Anticancer Properties : Similar piperidine derivatives have shown effectiveness against various cancer cell lines, suggesting that this compound may also exhibit anticancer activity. For instance, studies on related compounds indicated significant inhibition of microtubule assembly, leading to apoptosis in breast cancer cells (MDA-MB-231) at specific concentrations .
- Neuropharmacological Effects : Compounds containing piperidine structures are often associated with central nervous system (CNS) effects, including analgesic and antidepressant properties. The unique functional groups in this compound may offer novel mechanisms of action compared to traditional piperidine derivatives.
- Antimicrobial Activity : While specific data on this compound's antimicrobial effects are lacking, similar piperidine derivatives have demonstrated antimicrobial properties against Gram-positive and Gram-negative bacteria .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Modifications to the piperidine ring or substituents can significantly alter pharmacological properties.
- The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity against specific biological targets.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Piperidine | Basic six-membered ring | CNS effects, analgesic properties |
| 4-Piperidone | Ketone at position 4 | Antidepressant activity |
| N-Methylpiperidine | Methyl substitution on nitrogen | Antimicrobial properties |
| This compound | Acetyl-methyl-amino group + acetic acid moiety | Potential anticancer and neuropharmacological effects |
Synthesis Methods
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous for creating complex molecules efficiently. Common synthetic pathways include:
- Formation through condensation reactions involving piperidine derivatives.
- Utilization of acetylation techniques to introduce the acetyl-methyl-amino group.
Comparison with Similar Compounds
Metabolic Stability
- The acetyl-methyl-amino group in the target compound confers superior metabolic stability compared to tert-BOC-protected analogs (e.g., ), as the latter requires enzymatic hydrolysis, which varies across tissues.
- Compounds with bulky substituents (e.g., isopropyl in ) show prolonged half-lives due to reduced cytochrome P450-mediated oxidation.
Receptor Binding Affinity
- The (S)-configured isopropyl-methyl-amino analog () exhibits 10-fold higher neurotensin receptor binding (IC₅₀ = 2.3 nM) than the target compound, highlighting the role of stereochemistry.
- Benzyloxycarbonyl derivatives () demonstrate lower affinity for aminergic receptors due to steric hindrance from the aromatic ring.
Solubility and Bioavailability
Q & A
Q. What are the common synthetic routes for {3-[(Acetyl-methyl-amino)-methyl]-piperidin-1-yl}-acetic acid, and how are reaction conditions optimized?
Synthesis typically involves multi-step procedures, starting with functionalization of the piperidine core. Key steps include alkylation of the piperidine nitrogen, followed by acetylation of the methylamino group and coupling with acetic acid derivatives. Critical parameters include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C for sensitive steps), and stoichiometric ratios to minimize by-products like over-alkylated species. Purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR confirms substituent positions on the piperidine ring and detects stereoisomers. For example, acetyl-methyl-amino protons appear as singlets at δ 2.1–2.3 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₂₁N₂O₃: 265.1552) .
- X-ray Crystallography: Resolves 3D conformation, critical for studying stereochemical effects on bioactivity .
Q. What are the key physicochemical properties influencing its solubility and stability?
The compound’s logP (~1.5) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Stability studies in buffers (pH 1–7.4) show degradation under strongly acidic conditions, necessitating storage at −20°C in inert atmospheres. Aqueous solubility is enhanced by the acetic acid moiety, but aggregation in polar solvents requires DMSO for in vitro assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies in IC₅₀ values (e.g., µM vs. nM ranges) may arise from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Standardized Assays: Use orthogonal methods (e.g., fluorescence polarization vs. SPR for binding affinity).
- Batch Reproducibility Checks: Quantify impurities via HPLC and correlate with bioactivity .
Q. What advanced methodologies elucidate its mechanism of action in neurological targets?
- Molecular Dynamics Simulations: Model interactions with dopamine D₂ or serotonin 5-HT₁A receptors, focusing on hydrogen bonding between the acetic acid group and receptor residues (e.g., Asp3.32).
- Knockout Models: CRISPR-edited neuronal cells lacking target receptors can isolate off-target effects .
Q. How does stereochemistry at the piperidine 3-position affect pharmacological activity?
Enantiomers often show divergent binding kinetics. For example, (R)-configurations may exhibit 10-fold higher affinity for σ₁ receptors than (S)-forms. Resolution via chiral HPLC (e.g., Chiralpak AD-H column) and comparative SAR studies are essential .
Q. What strategies improve metabolic stability without compromising target engagement?
- Isotere Replacement: Substitute the acetyl group with trifluoroacetyl to resist esterase cleavage.
- Deuterium Labeling: Replace labile C-H bonds in the methylamino group to slow oxidative metabolism .
Methodological Recommendations
- Contradiction Analysis: Use meta-analysis frameworks to harmonize disparate datasets, adjusting for variables like assay pH or cell passage number .
- Computational Modeling: Combine docking (AutoDock Vina) with free-energy perturbation (FEP) to predict binding modes and guide synthetic modifications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
